Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
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Overview
Description
Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxyphenyl and phenoxyphenyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl and phenoxyphenyl groups through various coupling reactions. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic rings using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt), and various Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(4-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate .
- Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate .
Uniqueness
The uniqueness of Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C35H35NO7 |
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Molecular Weight |
581.7 g/mol |
IUPAC Name |
diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C35H35NO7/c1-5-41-34(38)29-21(3)36-28-20-27(22-12-10-16-25(18-22)40-4)31(35(39)42-6-2)33(37)32(28)30(29)23-13-11-17-26(19-23)43-24-14-8-7-9-15-24/h7-19,27,30-31,36H,5-6,20H2,1-4H3 |
InChI Key |
RCQZXROIAHHHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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